3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid is a synthetic compound notable for its potential applications in medicinal chemistry and organic synthesis. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is characterized by the presence of a benzyloxycarbonylamino group and a carboxylic acid functional group. The compound can be classified as an amino acid derivative and falls under the broader category of pyrazole derivatives.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich, which provides detailed specifications and safety information about the compound. The empirical formula for 3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid is with a molecular weight of approximately 270.26 g/mol.
The synthesis of 3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid typically involves multiple steps, including:
Technical details on specific reagents and reaction conditions are critical for successful synthesis but are not provided in the search results.
The molecular structure of 3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid can be described as follows:
The InChI key for this compound would provide a unique identifier for its structure, although it was not specified in the search results.
3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and amines:
These reactions are significant for modifying the compound for specific applications in drug development or as building blocks in organic synthesis.
The mechanism of action for compounds like 3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid largely depends on their interactions with biological targets. While specific data on this compound's mechanism were not available, similar pyrazole derivatives often act as:
Research into related compounds suggests potential pathways involving inhibition of proteases or other critical enzymes in cellular processes.
The physical and chemical properties of 3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid include:
Safety data sheets indicate potential hazards such as skin irritation and respiratory issues upon exposure.
3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid has several scientific uses:
Pyrazole derivatives have evolved from early antipyretics to targeted therapeutic agents, with their structural versatility enabling precise pharmacological interventions. The foundational discovery of antipyrine (1,5-dimethyl-2-phenyl-4-pyrazolone) by Ludwig Knorr in 1883 marked the first medicinal application, primarily for analgesia and fever reduction [7]. This breakthrough catalyzed systematic exploration of pyrazole scaffolds, leading to FDA-approved drugs like edaravone (neuroprotective), eltrombopag (thrombopoietin agonist), and metamizole (potent analgesic) [7]. The 1,5-dimethyl substitution pattern emerged as a critical pharmacophoric feature in these agents, enhancing metabolic stability and target engagement. For instance, edaravone’s free radical-scavenging activity in amyotrophic lateral sclerosis (ALS) therapy relies on its 1,3-dimethylpyrazolone core [7]. Contemporary drug design leverages pyrazole’s capacity for hydrogen bonding and dipole interactions, facilitating kinase inhibition and receptor modulation. The synthesis typically involves β-ketoester condensation with hydrazines, enabling efficient derivatization at N1, C3, C4, and C5 positions [7] [9].
Table 1: Evolution of Key Pyrazole-Based Therapeutics
Compound (Year) | Core Structure | Therapeutic Application | Structural Innovation |
---|---|---|---|
Antipyrine (1883) | 1,2-Dimethyl-5-phenyl | Analgesic/Antipyretic | First synthetic pyrazolone |
Edaravone (2015 FDA) | 1,5-Dimethyl-3-pyrazolone | Neuroprotection (ALS) | Free radical scavenging moiety |
Eltrombopag (2008 FDA) | 1,5-Dimethyl-4-carboxylic | Thrombocytopenia | Chelation-enhanced thrombopoietin |
Metamizole (1922) | 1,5-Dimethyl-2-sulfonate | Perioperative pain | Enhanced solubility and potency |
The benzyloxycarbonylamino (Cbz) group at C3 and carboxylic acid at C4 synergistically modulate the physicochemical and target-binding properties of pyrazole derivatives. The Cbz group (–NHCOOCH₂C₆H₅) serves dual roles: as a protecting group for amines during synthesis and as a pharmacophore influencing lipophilicity and hydrogen-bonding capacity [8]. Its benzyl moiety engages in π-π stacking with aromatic residues in enzyme binding pockets (e.g., PDE4), enhancing affinity [4] [8]. Concurrently, the carboxylic acid (–COOH) at C4 promotes water solubility and ionic interactions with biological targets, as demonstrated in 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives [8]. This carboxylate group enables salt formation for improved bioavailability and facilitates covalent conjugation to carriers in prodrug designs. Structure-activity relationship (SAR) studies reveal that esterification of the carboxylic acid (e.g., ethyl ester derivatives) reduces polarity but may enhance membrane permeability [4]. In 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, the benzyl group at N1 and carboxylic acid at C4 create a zwitterionic character ideal for CNS penetration [6].
Table 2: Impact of Key Substituents on Pyrazole Properties
Substituent | Key Contributions | Effect on Bioactivity | Example Compound |
---|---|---|---|
Benzyloxycarbonylamino (C3) | π-π stacking; Controlled lipophilicity; H-bond donor | Enhances enzyme affinity (e.g., PDE4 inhibition) | 3-(Cbz)-1,5-dimethyl-pyrazole-4-COOH |
Carboxylic Acid (C4) | Ionic binding; Solubility; Prodrug conjugation | Improves water solubility; Enables salt formation | 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid |
1-Benzyl (N1) | Steric bulk; Electron donation | Increases metabolic stability; Alters binding kinetics | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-COOH |
5-Methyl (C5) | Steric shielding; Electron donation | Protects from oxidation; Tautomerism control | Eltrombopag derivatives |
The 1,5-dimethyl configuration on the pyrazole ring confers distinct advantages in drug stability, metabolism, and target selectivity. The N1-methyl group prevents undesired N-H tautomerism, locking the ring in a single tautomeric form essential for consistent binding [9]. Concurrently, the C5-methyl group sterically shields the C4-carboxylic acid moiety from enzymatic degradation, prolonging plasma half-life [6] [9]. This substitution pattern is evident in pharmacologically active pyrazoles like 1,5-dimethyl-1H-pyrazole-4-carboxylic acid (melting point 181–183°C; LogP 0.177), where the methyl groups enhance crystallinity and membrane permeability [3] [9]. SAR analyses confirm that 1,5-dimethyl derivatives exhibit superior antimicrobial and antitumor activities compared to unmethylated analogs. For example, 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS# 108444-25-3) demonstrates enhanced Gram-positive antibacterial activity due to optimized lipophilicity (LogP ~2.5) [6]. The methyl groups also influence electron density, modulating the carboxylic acid’s pKa (predicted pKa 3.51) to favor ionization at physiological pH, thereby improving target engagement [3] [5].
Table 3: Pharmacological Advantages of 1,5-Dimethyl Substitution
Biological Property | Role of 1,5-Dimethyl | Mechanistic Outcome |
---|---|---|
Metabolic Stability | Shielding of C4-COOH from esterases | Extended plasma half-life (e.g., >2h in vitro) |
Tautomeric Control | N1-methyl prevents N-H tautomerism | Consistent binding conformation |
Membrane Permeability | Optimal LogP adjustment (e.g., 0.177–2.5 range) | Enhanced cellular uptake (Papp > 10×10⁻⁶ cm/s) |
Target Selectivity | Steric exclusion of off-target binding | Reduced PDE4 off-target effects (IC50 > 100μM) |
Solubility Profile | Methyl crystallinity vs. COOH hydration | Balanced aqueous/organic partitioning |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2